![molecular formula C21H20N4O6S B3408877 methyl 3-carbamoyl-2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 886951-84-4](/img/structure/B3408877.png)
methyl 3-carbamoyl-2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Overview
Description
Methyl 3-carbamoyl-2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-c]pyridine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-carbamoyl-2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic synthesisThe final step involves the esterification of the carboxylate group with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-carbamoyl-2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, methyl 3-carbamoyl-2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is studied for its potential biological activity. It may interact with specific proteins or enzymes, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic applications are of particular interest in medicine. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising candidate for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure and reactivity make it a valuable tool for industrial applications.
Mechanism of Action
The mechanism of action of methyl 3-carbamoyl-2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may inhibit or activate these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-c]pyridine derivatives, such as:
- Thieno[2,3-c]pyridine-6-carboxylate
- 3-carbamoyl-2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]thieno[2,3-c]pyridine
Uniqueness
Methyl 3-carbamoyl-2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use .
Biological Activity
Methyl 3-carbamoyl-2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a thieno[2,3-c]pyridine core with multiple functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including carbamoylation and esterification processes. The reaction pathways are crucial for obtaining the desired compound purity and yield.
Anticancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:
- Cytotoxicity : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects on breast cancer cell lines such as MDA-MB-231 and MCF-7. The half-maximal inhibitory concentration (IC50) values indicated potent activity at low concentrations (e.g., 0.05 µM for MDA-MB-231 cells) .
- Mechanism of Action : The compound induces apoptosis in cancer cells through mitochondrial pathways, leading to cell death. Key metabolic pathways affected include glycolysis and pyruvate metabolism, which are critical for cancer cell survival .
Enzyme Inhibition
The compound has been shown to interact with specific enzymes involved in metabolic pathways. For example:
- Inhibition of Caspases : It acts as a peptidomimetic inhibitor of caspases, which are crucial in apoptosis regulation. This inhibition can lead to altered apoptotic signaling in cancer cells .
Case Studies
- Study on MDA-MB-231 Cells : A study reported that treatment with the compound resulted in a significant reduction in cancer stem cell (CSC) populations within the MDA-MB-231 cell line after 72 hours of exposure to 25 µM concentration. This suggests a potential role in targeting CSCs, which are often resistant to conventional therapies .
- Metabolomics Profiling : Metabolomic analyses revealed that treatment with the compound led to changes in lipid metabolism and glycolytic pathways in treated cells. Such alterations may provide insights into the compound's broader effects on cellular metabolism .
Data Summary Table
Biological Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Cytotoxicity | MDA-MB-231 | 0.05 | Induction of apoptosis via mitochondrial pathway |
Cytotoxicity | MCF-7 | 2.5 | Modulation of glycolysis and pyruvate metabolism |
Enzyme Inhibition | Caspases | Not specified | Peptidomimetic inhibition |
Properties
IUPAC Name |
methyl 3-carbamoyl-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S/c1-31-21(30)24-8-7-13-14(10-24)32-20(17(13)18(22)28)23-19(29)11-3-2-4-12(9-11)25-15(26)5-6-16(25)27/h2-4,9H,5-8,10H2,1H3,(H2,22,28)(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZQAYAGCRRSKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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